molecular formula C19H22ClN5O2S B2384463 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone CAS No. 1286706-38-4

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Cat. No. B2384463
CAS RN: 1286706-38-4
M. Wt: 419.93
InChI Key: DNIGKJVUPYYVJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a pyrrolidine ring, an isothiazolyl group, and a piperazinyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The isothiazolyl group is a heterocyclic compound containing sulfur and nitrogen. The piperazinyl group is a six-membered ring containing two nitrogen atoms.

Scientific Research Applications

Antimicrobial Applications

One of the prominent applications of related compounds involves their antimicrobial properties. For instance, the synthesis and evaluation of new pyridine derivatives, including compounds similar in structure, have demonstrated variable and modest activity against various strains of bacteria and fungi. This suggests potential avenues for further exploration in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Synthetic Methodologies

Research on synthetic methodologies provides insight into generating compounds with similar complex structures. For example, the generation of 3-piperidine(methan)amines and their cyclic analogues, which share structural similarities, showcases the synthetic routes to derive such compounds with potential Substance P antagonist profiles (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997). Another study highlights the facile generation of nonstabilized azomethine ylides through decarboxylative condensation, indicating methods for producing related compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Biological Activities and Applications

Investigations into the molecular interactions of analogous compounds with biological receptors can inform the development of therapeutic agents. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor provide valuable insights into designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Additionally, the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives explores the creation of novel compounds with potential therapeutic applications, demonstrating the versatility and potential of similar chemical structures in drug development (Ghandi, Khodadadi, & Abbasi, 2016).

properties

IUPAC Name

[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c20-13-3-5-14(6-4-13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-1-2-8-24/h3-6H,1-2,7-12,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIGKJVUPYYVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

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